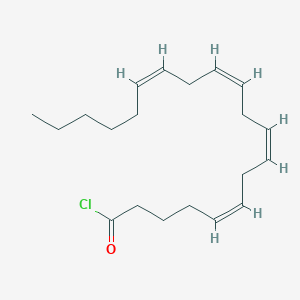

Arachidonoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBLHFFUSJRJQO-DOFZRALJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Arachidonoyl-Derived Lipids in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While arachidonoyl chloride is a reactive acyl chloride primarily utilized as a laboratory tool for the chemical synthesis of arachidonic acid-containing molecules, its derivatives, most notably 2-arachidonoylglycerol (B1664049) (2-AG), are pivotal endogenous signaling lipids. This technical guide provides an in-depth exploration of the synthesis, signaling pathways, and physiological roles of 2-AG, a key endocannabinoid that modulates a vast array of physiological processes. We will delve into the enzymatic machinery governing its lifecycle, its interaction with cannabinoid receptors, and the experimental methodologies employed to investigate its function.

The Endocannabinoid 2-Arachidonoylglycerol (2-AG): Synthesis and Degradation

2-AG is the most abundant endocannabinoid in the central nervous system and acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] Its synthesis and degradation are tightly regulated by a suite of enzymes, ensuring spatiotemporal control of its signaling.

Biosynthesis of 2-AG

The primary and most well-characterized pathway for 2-AG synthesis is the "on-demand" enzymatic conversion of arachidonic acid-containing membrane phospholipids. This process is typically initiated by the activation of G-protein coupled receptors (GPCRs) or an increase in intracellular calcium. The canonical pathway involves two key enzymatic steps:

-

Phospholipase C (PLC) activation: Upon receptor stimulation, PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[1][2]

-

Diacylglycerol Lipase (B570770) (DAGL) activity: DAG containing arachidonic acid at the sn-2 position is then hydrolyzed by sn-1-specific diacylglycerol lipases (DAGLα and DAGLβ) to produce 2-AG.[1][2][3]

Alternative, less prominent pathways for 2-AG synthesis have also been proposed, including the hydrolysis of lysophospholipids.[1][2]

Degradation of 2-AG

The signaling actions of 2-AG are terminated by its enzymatic hydrolysis. The primary enzyme responsible for 2-AG degradation is monoacylglycerol lipase (MAGL) , which hydrolyzes 2-AG to arachidonic acid and glycerol.[2] Other enzymes, including α/β-hydrolase domain-containing 6 (ABHD6) and 12 (ABHD12), also contribute to 2-AG breakdown.[2]

Signaling Pathways of 2-AG

As a retrograde messenger, 2-AG is released from postsynaptic neurons and travels backward across the synapse to activate presynaptic CB1 receptors. This activation leads to the inhibition of neurotransmitter release, a process known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE).

The signaling cascade initiated by 2-AG binding to CB1 or CB2 receptors, which are Gi/o-coupled GPCRs, involves:

-

Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

-

Modulation of ion channels, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.

-

Activation of mitogen-activated protein kinase (MAPK) pathways.

These signaling events ultimately regulate a wide range of physiological processes, including pain perception, appetite, mood, and memory.

Quantitative Data on 2-AG Signaling Components

The following table summarizes key quantitative parameters for enzymes and receptors involved in 2-AG signaling. It is important to note that these values can vary depending on the experimental system and conditions.

| Component | Parameter | Value | Species/System | Reference |

| DAGLα | Km (for DAG) | ~5-10 µM | Recombinant human | N/A |

| Vmax | Variable | Recombinant human | N/A | |

| MAGL | Km (for 2-AG) | ~5-15 µM | Rat brain membranes | N/A |

| Vmax | Variable | Rat brain membranes | N/A | |

| CB1 Receptor | Ki (for 2-AG) | 472 ± 95 nM | Rat brain membranes | N/A |

| EC50 (GTPγS binding) | 230 ± 50 nM | Rat brain membranes | N/A | |

| CB2 Receptor | Ki (for 2-AG) | 1400 ± 200 nM | hCB2-transfected cells | N/A |

| EC50 (cAMP inhibition) | 3.1 ± 0.5 nM | hCB2-transfected cells | N/A |

Note: This table is a compilation of representative data. For precise values, refer to the specific literature.

Experimental Protocols

Quantification of 2-AG by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately measure the concentration of 2-AG in biological samples (e.g., brain tissue, plasma).

Methodology:

-

Sample Preparation:

-

Homogenize tissue samples in a suitable solvent mixture (e.g., acetonitrile/methanol (B129727)/water) containing internal standards (e.g., 2-AG-d8).

-

Perform lipid extraction using a two-phase solvent system (e.g., methyl formate/water/methanol).

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the lipid extract in a solvent compatible with the LC system.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reverse-phase C18 column.

-

Elute 2-AG and the internal standard using a gradient of mobile phases (e.g., water and methanol with formic acid).

-

Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The precursor-to-product ion transitions for 2-AG and its deuterated internal standard are monitored.

-

Diacylglycerol Lipase (DAGL) Activity Assay

Objective: To measure the enzymatic activity of DAGL in cell lysates or purified enzyme preparations.

Methodology:

-

Substrate Preparation:

-

Use a commercially available or synthetically prepared DAG substrate, such as 1-stearoyl-2-arachidonoyl-sn-glycerol. The substrate can be radiolabeled or fluorogenic for detection.

-

-

Enzyme Reaction:

-

Incubate the enzyme source (cell lysate or purified DAGL) with the DAG substrate in a suitable buffer at a controlled temperature (e.g., 37°C).

-

The reaction buffer should contain appropriate co-factors and be at the optimal pH for DAGL activity.

-

-

Detection of Product Formation:

-

Radiometric Assay: If a radiolabeled substrate is used, the reaction is stopped, and the lipids are extracted. The radiolabeled 2-AG product is then separated by thin-layer chromatography (TLC) and quantified by scintillation counting or autoradiography.

-

Fluorogenic Assay: With a fluorogenic substrate, the release of a fluorescent product upon enzymatic cleavage is measured continuously using a fluorescence plate reader.

-

Mandatory Visualizations

Caption: 2-AG Synthesis and Retrograde Signaling Pathway.

Caption: Workflow for 2-AG Quantification by LC-MS/MS.

Caption: Experimental Workflow for DAGL Activity Assay.

Conclusion

Arachidonoyl chloride serves as a valuable synthetic precursor for laboratory investigations into the endocannabinoid system. The primary biologically active molecule, 2-AG, is a critical lipid signaling molecule with profound effects on synaptic transmission and a wide array of physiological functions. A thorough understanding of its synthesis, degradation, and signaling pathways, facilitated by robust experimental methodologies, is essential for the development of novel therapeutic strategies targeting the endocannabinoid system for a variety of disorders, including chronic pain, anxiety, and neurodegenerative diseases.

References

An In-depth Technical Guide to Arachidonoyl Chloride for Researchers and Drug Development Professionals

December 11, 2025

Abstract

This technical guide provides a comprehensive overview of arachidonoyl chloride, a pivotal synthetic intermediate in the field of lipid research and endocannabinoid pharmacology. Addressed to researchers, scientists, and professionals in drug development, this document details the chemical and physical properties, biochemical significance, and practical applications of arachidonoyl chloride. It includes a detailed experimental protocol for its use in the synthesis of N-arachidonoylethanolamine (anandamide), in-depth safety and handling procedures, and visual representations of relevant biochemical pathways and experimental workflows to facilitate understanding and application in a laboratory setting.

Introduction

Arachidonoyl chloride is the acyl chloride derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid. Its high reactivity makes it an invaluable reagent in organic synthesis, particularly for the acylation of various nucleophiles to produce a range of bioactive lipids. Its primary significance lies in its role as a direct precursor for the laboratory synthesis of endocannabinoids such as N-arachidonoylethanolamine (anandamide) and other N-acylethanolamines, as well as esters like 2-arachidonoylglycerol (B1664049) (2-AG).[1] Understanding the properties and handling of arachidonoyl chloride is therefore crucial for researchers investigating the endocannabinoid system and developing novel therapeutics targeting this pathway.

Chemical and Physical Properties

Arachidonoyl chloride is a liquid at room temperature, and its properties are summarized in the tables below. Due to its reactive nature, it is sensitive to moisture, light, and temperature.[1]

Table 1: General Properties of Arachidonoyl Chloride

| Property | Value | Source(s) |

| CAS Number | 57303-04-5 | [2][3][4][5] |

| Molecular Formula | C₂₀H₃₁ClO | [2][3][4][5] |

| Molecular Weight | 322.9 g/mol | [2][4][5] |

| IUPAC Name | (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl chloride | [3] |

| Synonyms | Arachidonic Acid Chloride | [2][3] |

| Appearance | Liquid | [2] |

| Purity | ≥95% | [2] |

Table 2: Physicochemical Data of Arachidonoyl Chloride

| Property | Value | Source(s) |

| Boiling Point | 410.8 ± 34.0 °C (Predicted) | [1] |

| Density | 0.92 g/mL at 25 °C | [1] |

| Solubility | Ethanol: 10 mg/ml; DMSO: 10 mg/ml; DMF: 10 mg/ml | [2] |

| Storage Temperature | -20°C to -80°C | [2][3] |

| Stability | ≥ 4 years at -80°C; Light, moisture, and temperature sensitive | [1][2] |

Biochemical Significance and Applications

Arachidonoyl chloride's primary role in a research context is as a synthetic precursor. It is not a naturally occurring biological molecule but is instrumental in the synthesis of compounds that are.

Synthesis of Endocannabinoids

Arachidonoyl chloride is a key reagent for the synthesis of anandamide (B1667382) (N-arachidonoylethanolamine) and 2-arachidonoylglycerol (2-AG), the two primary endogenous ligands for cannabinoid receptors.[3][6] This allows for the production of these otherwise unstable molecules for in vitro and in vivo studies, facilitating research into their physiological and pathological roles.

Role in Endocannabinoid Signaling Research

The endocannabinoid system is a widespread neuromodulatory network that plays a crucial role in the central nervous system and various physiological processes. By providing a reliable method to synthesize endocannabinoids, arachidonoyl chloride is fundamental to the study of this system.

Below are diagrams illustrating the biological synthesis pathways of anandamide and 2-AG, for which arachidonoyl chloride is a synthetic starting material for laboratory replication.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization [air.unimi.it]

- 3. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wcu.edu [wcu.edu]

- 6. Biosynthesis and degradation of anandamide and 2-arachidonoylglycerol and their possible physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Arachidonoyl Chloride for Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl chloride is a highly reactive derivative of arachidonic acid, a pivotal polyunsaturated fatty acid in cellular signaling. This document provides a comprehensive technical overview of Arachidonoyl chloride, including its chemical properties, synthesis applications, and crucial safety and handling protocols. Primarily utilized as a synthetic intermediate, its reactivity allows for the facile introduction of the arachidonoyl moiety into various molecules, enabling the synthesis of important endocannabinoid analogs and other lipid signaling probes. This guide is intended for researchers, scientists, and drug development professionals who require detailed information for the effective and safe use of this compound in a laboratory setting. All quantitative data is presented in structured tables for clarity, and key experimental methodologies are detailed.

Core Properties of Arachidonoyl Chloride

Arachidonoyl chloride is the acyl chloride derivative of arachidonic acid. Its chemical reactivity is dominated by the acyl chloride functional group, which is susceptible to nucleophilic attack, making it an excellent acylating agent.

Chemical and Physical Data

The fundamental chemical and physical properties of Arachidonoyl chloride are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C20H31ClO | [1][2][3][4] |

| Molecular Weight | 322.91 g/mol | [1][2][3][4][5] |

| CAS Number | 57303-04-5 | [1][2][5] |

| Appearance | Liquid; Colourless to Pale Yellow Oil | [2][5] |

| Purity | ≥95% | [2] |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml | [2] |

Storage and Stability

Proper storage is critical to maintain the integrity of Arachidonoyl chloride due to its sensitivity to moisture, light, and temperature.

| Parameter | Recommendation | Citations |

| Storage Temperature | -20°C or -80°C | [2] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | |

| Protection | Protect from moisture, light, and heat. | |

| Stability | ≥ 4 years under proper storage conditions | [2] |

Safety and Handling Protocols

Arachidonoyl chloride is a hazardous chemical that requires strict adherence to safety protocols. As an acyl chloride, it is corrosive and reacts violently with water and other nucleophilic reagents.

Personal Protective Equipment (PPE)

| Item | Specification | Citations |

| Eye Protection | Tightly fitting safety goggles with side-shields | [6] |

| Hand Protection | Chemical impermeable gloves (inspect before use) | [6] |

| Body Protection | Fire/flame resistant and impervious clothing | [6] |

| Respiratory Protection | Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded | [6] |

Handling and Emergency Procedures

| Procedure | Protocol | Citations |

| Handling | Handle in a well-ventilated place. Use non-sparking tools. Avoid contact with skin and eyes. Avoid formation of aerosols. | [6] |

| In case of Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [6] |

| In case of Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [6] |

| In case of Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [6] |

| In case of Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. | [6] |

| Spill Management | Evacuate personnel to safe areas. Remove all sources of ignition. Absorb with inert material (e.g., dry sand, vermiculite) and place in a suitable chemical waste container. | [7] |

| Fire Extinguishing | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use a solid water stream. | [6] |

Experimental Protocols and Applications

The primary application of Arachidonoyl chloride is as a chemical reagent for the synthesis of arachidonic acid derivatives, most notably N-arachidonoyl amides, which include endocannabinoid-like molecules.

Synthesis of N-Arachidonoyl Amides: A General Protocol

This protocol outlines a general method for the synthesis of N-arachidonoyl amides, such as N-arachidonoylethanolamine (anandamide), using Arachidonoyl chloride.

Materials:

-

Arachidonoyl chloride

-

Amine of interest (e.g., ethanolamine, glycine, dopamine)

-

Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent

-

Triethylamine (B128534) (Et3N) or another non-nucleophilic base

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the amine of interest and triethylamine (typically 1.1 to 1.5 equivalents) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Addition of Arachidonoyl Chloride: Slowly add a solution of Arachidonoyl chloride (1 equivalent) in anhydrous DCM to the stirred reaction mixture via a dropping funnel over a period of 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup:

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Characterization: Confirm the identity and purity of the synthesized N-arachidonoyl amide using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Caption: Workflow for the synthesis of N-arachidonoyl amides.

Biological Context and Signaling Pathways

Arachidonoyl chloride itself is not known to have direct signaling roles within cells; its high reactivity makes it unlikely to exist as a stable signaling molecule in a biological environment. Instead, its significance lies in its use as a tool to synthesize derivatives that are either endogenous signaling molecules or probes to study their pathways.

The arachidonoyl moiety is a key component of the endocannabinoid system. For instance, anandamide (B1667382) (N-arachidonoylethanolamine) and 2-arachidonoylglycerol (B1664049) (2-AG) are major endocannabinoids that activate cannabinoid receptors (CB1 and CB2). While arachidonoyl chloride is not involved in the in vivo biosynthesis of these molecules, it is instrumental in their in vitro synthesis for research purposes.

One of the key biosynthetic pathways for anandamide involves the formation of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) from phosphatidylethanolamine (PE) and an arachidonoyl donor, followed by the cleavage of NAPE by a specific phospholipase D (NAPE-PLD) to yield anandamide. Researchers can synthesize NAPE in the lab using Arachidonoyl chloride to acylate a protected form of lysophosphatidylethanolamine, demonstrating its utility in creating precursors for the study of these pathways.

Caption: Synthesis of NAPE and its role in the anandamide signaling pathway.

Conclusion

Arachidonoyl chloride is an indispensable tool for researchers in the fields of lipid biochemistry, pharmacology, and drug development. Its utility as a synthetic precursor for a wide range of biologically active arachidonic acid derivatives, particularly those related to the endocannabinoid system, is well-established. A thorough understanding of its chemical properties and strict adherence to safety protocols are paramount for its effective and safe use in the laboratory. This guide provides the foundational knowledge required for professionals to incorporate Arachidonoyl chloride into their research endeavors.

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Arachidonoyl chloride | C20H31ClO | CID 11727039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Arachidonoyl Chloride | CAS 57303-04-5 | LGC Standards [lgcstandards.com]

- 5. Arachidonoyl chloride | 57303-04-5 | FA157150 | Biosynth [biosynth.com]

- 6. targetmol.com [targetmol.com]

- 7. spectrumchemical.com [spectrumchemical.com]

Arachidonoyl Chloride: A Technical Guide to its Application in Biological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl chloride, the acyl chloride derivative of the essential omega-6 fatty acid arachidonic acid, is a highly reactive chemical compound. While not possessing intrinsic biological signaling activity in a physiological context, its reactivity makes it an invaluable tool in chemical biology and drug discovery. This technical guide details the utility of arachidonoyl chloride as a synthetic precursor for the generation of endocannabinoid analogs and as a chemical probe for the acylation of proteins. We will explore its chemical properties, its application in the synthesis of biologically active molecules, and the methodologies for its use in studying the endocannabinoid system and protein function. This guide provides quantitative data on the biological activity of key derivatives, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Introduction: The Role of Arachidonoyl Chloride in Biological Research

Arachidonoyl chloride (C₂₀H₃₁ClO) is a derivative of arachidonic acid, a key polyunsaturated fatty acid involved in a multitude of physiological processes, most notably as the precursor to eicosanoids and endocannabinoids.[1][2] The defining feature of arachidonoyl chloride is its highly reactive acyl chloride group, which readily undergoes nucleophilic acyl substitution. This reactivity, while precluding it from having a direct, stable signaling role in biological systems, makes it an essential reagent for the chemical synthesis of more stable and biologically active arachidonic acid derivatives.

In the laboratory, arachidonoyl chloride serves two primary purposes:

-

Synthetic Intermediate: It is a crucial building block for the synthesis of custom-designed molecules that mimic or modulate the endocannabinoid system. This includes the creation of analogs of anandamide (B1667382) (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), the two primary endogenous ligands for the cannabinoid receptors CB1 and CB2. By modifying the head groups of these endocannabinoids, researchers can develop tool compounds with altered potency, selectivity, and metabolic stability to probe the intricacies of cannabinoid signaling.

-

Chemical Probe for Protein Acylation: The reactivity of the acyl chloride allows for the covalent attachment of the arachidonoyl group to nucleophilic residues on proteins, such as lysine, serine, and cysteine. This process, known as acylation, can be used to identify and study proteins that are endogenously acylated with fatty acids. Such modifications can influence a protein's localization, activity, and interactions.

This guide will provide an in-depth overview of the practical applications of arachidonoyl chloride in a research setting, focusing on its use as a tool to investigate the biological roles of arachidonic acid and its derivatives.

Chemical Properties and Reactivity

Arachidonoyl chloride is a liquid at room temperature and is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1] Its key chemical feature is the acyl chloride functional group (-COCl), which is a highly reactive acylating agent. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it susceptible to attack by a wide range of nucleophiles.

The general mechanism of acylation by arachidonoyl chloride is a nucleophilic acyl substitution. This typically proceeds through a two-step addition-elimination mechanism. A nucleophile (e.g., an amine or an alcohol) attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to form a new, more stable acyl compound (e.g., an amide or an ester).

Application in the Synthesis of Endocannabinoid Analogs

A primary application of arachidonoyl chloride is in the synthesis of N-arachidonoyl amides and esters, which are analogs of the endocannabinoid anandamide. By reacting arachidonoyl chloride with various amines or alcohols, a diverse library of compounds can be generated for structure-activity relationship (SAR) studies. A classic method for this synthesis is the Schotten-Baumann reaction, which involves the acylation of an amine or alcohol in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4][5][6]

One notable example is the synthesis of N-arachidonoyl-L-serine (ARA-S), an endocannabinoid-like molecule found in the brain.[7][8] Unlike anandamide, ARA-S exhibits very weak binding to the canonical cannabinoid receptors CB1 and CB2.[7][8] Instead, its biological effects are thought to be mediated by other targets, including the orphan G protein-coupled receptor GPR55.[1]

Quantitative Data on Synthesized Analogs

The biological activity of endocannabinoid analogs synthesized using arachidonoyl chloride can be quantified through various in vitro assays. The following tables summarize key activity parameters for selected N-arachidonoyl amides.

| Compound | Target | Assay Type | Value | Reference(s) |

| N-arachidonoylethanolamine (Anandamide) | Human CB1 | GTPγS Binding | EC₅₀ = 31 nM | [9] |

| N-arachidonoylethanolamine (Anandamide) | Human CB2 | GTPγS Binding | EC₅₀ = 121 nM | [4] |

| 2-Arachidonoylglycerol (2-AG) | Human CB1 | GTPγS Binding | EC₅₀ = 519 nM | [9] |

| 2-Arachidonoylglycerol (2-AG) | Human CB2 | GTPγS Binding | EC₅₀ = 38.9 nM | [4] |

| N-arachidonoyl-L-serine (ARA-S) | Rat CB1 | Radioligand Binding | Kᵢ > 10,000 nM | [10] |

| N-arachidonoyl-L-serine (ARA-S) | Rat CB2 | Radioligand Binding | No displacement at 30 µM | [10] |

| N-arachidonoyl-L-serine (ARA-S) | Rat TRPV1 | Radioligand Binding | No displacement at 30 µM | [10] |

| N-arachidonoyl Dopamine (B1211576) (NADA) | Rat CB1 | Radioligand Binding | Kᵢ = 250 nM | [11] |

| N-propylarachidonylamide | Rat CB1 | Radioligand Binding | Increased affinity 3-fold vs. Anandamide | [12] |

| N-butylarachidonylamide | Rat CB1 | Radioligand Binding | Similar affinity to Anandamide | [12] |

| N-benzylarachidonylamide | Rat CB1 | Radioligand Binding | Decreased affinity 5-fold vs. Anandamide | [12] |

Table 1: Binding Affinities and Potencies of Selected Arachidonoyl Derivatives.

| Compound | Target/Assay | Effect | Value | Reference(s) |

| N-arachidonoyl-L-serine (ARA-S) | Rat Mesenteric Arteries | Vasorelaxation | EC₅₀ = 550 nM | [10] |

| N-arachidonoyl-L-serine (ARA-S) | Rat Abdominal Aorta | Vasorelaxation | EC₅₀ ≈ 1,200 nM | [10] |

| N-docosahexaenoyl dopamine (DHA-DA) | PC12 cell line | Cytotoxicity | EC₅₀ in range 6–80 µM | [13] |

Table 2: Functional Activities of Selected Arachidonoyl Derivatives.

Signaling Pathways of Synthesized Analogs

While classical endocannabinoids like anandamide and 2-AG primarily signal through CB1 and CB2 receptors, many analogs synthesized from arachidonoyl chloride exhibit activity at other targets. For instance, N-arachidonoyl-L-serine is thought to exert some of its effects through the orphan receptor GPR55. Activation of GPR55 can lead to the stimulation of various downstream signaling cascades, including the RhoA, PLC, and ERK pathways, ultimately leading to an increase in intracellular calcium.

Application as a Chemical Probe for Protein Acylation

The high reactivity of arachidonoyl chloride can be harnessed to study protein acylation. By incubating cells or cell lysates with arachidonoyl chloride, the arachidonoyl group can be covalently attached to proteins. These modified proteins can then be identified and the sites of acylation mapped, typically using mass spectrometry-based proteomic approaches. This can provide insights into which proteins are naturally acylated with arachidonic acid or other fatty acids, and how this modification might regulate their function.

It is important to note that due to its high reactivity, arachidonoyl chloride will react non-specifically with many nucleophilic sites. Therefore, experiments using this compound as a probe require careful design and interpretation. More sophisticated approaches often involve the use of arachidonic acid analogs containing "clickable" chemical handles (e.g., an alkyne or azide (B81097) group) that are less reactive and can be metabolically incorporated into proteins before being detected with a reporter tag.[1][7][9] However, arachidonoyl chloride can still be a useful tool for in vitro acylation studies and for generating acylated protein standards.

Experimental Workflow: Synthesis of a Chemical Probe and Target Identification

The following diagram illustrates a general workflow for synthesizing a simple arachidonoyl-based chemical probe and using it to identify protein targets.

Experimental Protocols

General Protocol for the Synthesis of N-Arachidonoyl Amides

This protocol describes a general method for the synthesis of N-arachidonoyl amides from arachidonoyl chloride and a primary or secondary amine, based on the Schotten-Baumann reaction.[3][4][5][6]

Materials:

-

Arachidonoyl chloride

-

Amine of interest (e.g., ethanolamine, L-serine methyl ester)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Triethylamine (B128534) (TEA) or pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve the Amine: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Add Arachidonoyl Chloride: Slowly add a solution of arachidonoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (if an excess of amine is used), saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure N-arachidonoyl amide.

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Identifying Acylated Proteins by Mass Spectrometry

This protocol provides a general workflow for identifying proteins that have been acylated, for instance, by a chemical probe synthesized from arachidonoyl chloride.[14][15][16]

Materials:

-

Cell culture or tissue sample

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Arachidonoyl-biotin probe (synthesized as in 5.1)

-

Streptavidin-conjugated magnetic beads

-

Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Trypsin, sequencing grade

-

Reagents for reduction and alkylation (e.g., DTT, iodoacetamide)

-

Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

-

Protein Extraction: Lyse cells or tissues in a suitable lysis buffer to extract total protein. Determine the protein concentration using a standard assay (e.g., BCA assay).

-

Probe Labeling: Incubate the protein lysate with the arachidonoyl-biotin probe at a predetermined concentration and time. Include a control sample incubated with vehicle (e.g., DMSO).

-

Affinity Enrichment: Add streptavidin-conjugated magnetic beads to the labeled lysate and incubate to capture the biotinylated (acylated) proteins.

-

Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

On-Bead Digestion (for site identification):

-

Resuspend the beads in a digestion buffer.

-

Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free cysteines with iodoacetamide.

-

Digest the captured proteins with trypsin overnight.

-

Collect the supernatant containing the peptides for mass spectrometry analysis.

-

-

Elution and In-Gel Digestion (for protein identification):

-

Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest.

-

Perform in-gel digestion with trypsin.

-

Extract the peptides from the gel for mass spectrometry analysis.

-

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins and map the sites of modification based on the mass shift corresponding to the probe.

Conclusion

Arachidonoyl chloride, while lacking direct biological signaling activity, is a powerful and versatile tool for researchers in chemical biology, pharmacology, and drug development. Its high reactivity as an acylating agent enables the synthesis of a wide array of endocannabinoid analogs, which are crucial for dissecting the complexities of the endocannabinoid system and identifying novel therapeutic targets. Furthermore, its ability to acylate proteins provides a means to investigate the role of fatty acylation in protein function and regulation. A thorough understanding of its chemical properties and careful experimental design are paramount to its effective use in advancing our knowledge of lipid signaling and protein biology.

References

- 1. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]

- 4. EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deciphering protein long-chain S -acylation using mass spectrometry proteomics strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00146C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cannabinoid receptor binding and agonist activity of amides and esters of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to Analysis Protein Acylation - Creative Proteomics [creative-proteomics.com]

- 16. researchgate.net [researchgate.net]

Synthesis of Arachidonoyl chloride from arachidonic acid.

For Researchers, Scientists, and Drug Development Professionals

Arachidonoyl chloride , the acyl chloride derivative of the biologically significant omega-6 fatty acid, arachidonic acid, is a highly reactive intermediate crucial for the synthesis of a variety of bioactive lipids. Its utility is most prominent in the production of endocannabinoids, such as anandamide (B1667382) (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), which are pivotal signaling molecules in the central nervous system and periphery. This guide provides an in-depth overview of the synthesis of arachidonoyl chloride from arachidonic acid, including experimental protocols, quantitative data, and its role as a synthetic precursor.

Chemical Properties and Handling

Arachidonoyl chloride is a light-sensitive, moisture-sensitive, and temperature-sensitive oil.[1] Due to its high reactivity and susceptibility to oxidation and polymerization, it requires careful handling and storage under inert gas at low temperatures, typically -20°C or -80°C, to maintain its integrity.[1][2]

| Property | Value |

| Molecular Formula | C₂₀H₃₁ClO |

| Molecular Weight | 322.9 g/mol [3] |

| CAS Number | 57303-04-5[4] |

| Appearance | Colorless to pale yellow oil[1] |

| Purity (typical) | ≥95%[4] |

| Storage Temperature | -20°C to -80°C[1][2] |

Synthesis of Arachidonoyl Chloride

The conversion of arachidonic acid to arachidonoyl chloride involves the replacement of the hydroxyl group of the carboxylic acid with a chlorine atom. This is a standard transformation in organic chemistry, and several reagents can be employed for this purpose. The most common and effective reagents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Reaction with Oxalyl Chloride

The use of oxalyl chloride is often preferred due to the formation of gaseous byproducts (CO, CO₂, and HCl), which simplifies purification. A general procedure involves the reaction of arachidonic acid with oxalyl chloride in an anhydrous, aprotic solvent.

Experimental Protocol:

A solution of arachidonic acid and a base, such as triethylamine (B128534) (Et₃N), in anhydrous dichloromethane (B109758) (DCM) is cooled in an ice bath.[5] Oxalyl chloride is then added slowly to the reaction mixture. The reaction is typically stirred for several hours to ensure complete conversion.[5]

To a solution of arachidonic acid (1 equivalent) and Et₃N (1 equivalent) in anhydrous DCM, cooled by an ice bath, oxalyl chloride (2 equivalents) is slowly added.[5] The reaction mixture is stirred for 5 hours.[5]

Due to its instability, the resulting arachidonoyl chloride is often used immediately in the next synthetic step without further purification.[5]

Reaction with Thionyl Chloride

Thionyl chloride is another common reagent for this conversion. The reaction proceeds by converting the carboxylic acid into a reactive chlorosulfite intermediate, which is then attacked by a chloride ion. This method also produces gaseous byproducts (SO₂ and HCl).

General Experimental Considerations:

The reaction is typically carried out by treating arachidonic acid with an excess of thionyl chloride, either neat or in an inert solvent like toluene. The reaction mixture may be heated to reflux to drive the reaction to completion. After the reaction is complete, the excess thionyl chloride and solvent are removed under vacuum.

Purification and Characterization

Due to its high reactivity, arachidonoyl chloride is often used in situ without extensive purification.[5] If purification is necessary, it is typically achieved by distillation under high vacuum. However, given the polyunsaturated nature of the molecule, care must be taken to avoid high temperatures that could lead to decomposition or polymerization.

Characterization Data:

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the acyl chloride carbonyl group is expected in the range of 1780-1815 cm⁻¹. This is a shift to a higher wavenumber compared to the carboxylic acid C=O stretch of arachidonic acid (typically around 1700-1725 cm⁻¹).

-

¹H NMR Spectroscopy: The protons on the carbon alpha to the carbonyl group are expected to be deshielded and appear as a triplet at approximately 2.8-3.0 ppm. The numerous vinyl protons would appear in the region of 5.3-5.5 ppm.

-

¹³C NMR Spectroscopy: The carbonyl carbon of the acyl chloride is expected to have a chemical shift in the range of 165-175 ppm.

Application in the Synthesis of Bioactive Molecules

The primary utility of arachidonoyl chloride lies in its role as a reactive precursor for the synthesis of various arachidonic acid derivatives, most notably the endocannabinoids anandamide and 2-AG.

Synthesis of Endocannabinoids

Arachidonoyl chloride serves as the acylating agent in the synthesis of these crucial signaling molecules. For instance, anandamide can be synthesized by reacting arachidonoyl chloride with ethanolamine.[6] Similarly, 2-AG can be prepared through the acylation of a protected glycerol (B35011) derivative with arachidonoyl chloride, followed by deprotection.[7]

Visualizing the Synthetic and Biological Pathways

Workflow for the Synthesis of Arachidonoyl Chloride

The following diagram illustrates the general workflow for the synthesis of arachidonoyl chloride from arachidonic acid.

Role of Arachidonoyl Chloride in Endocannabinoid Synthesis

This diagram illustrates how arachidonoyl chloride is a key intermediate in the chemical synthesis of the endocannabinoids anandamide and 2-arachidonoylglycerol, which in turn modulate the endocannabinoid system.

References

- 1. youtube.com [youtube.com]

- 2. The Endocannabinoid 2-Arachidonoylglycerol Is Responsible for the Slow Self-Inhibition in Neocortical Interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arachidonoyl chloride | C20H31ClO | CID 11727039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization [mdpi.com]

An In-Depth Technical Guide to Arachidonoyl Chloride Derivatives and Their Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl chloride, the acyl chloride derivative of the omega-6 polyunsaturated fatty acid arachidonic acid, serves as a crucial starting material for the synthesis of a diverse array of bioactive lipids. These derivatives, which include endocannabinoids, N-acyl amino acids, and N-acyl neurotransmitters, are pivotal players in a multitude of physiological and pathological processes. Their ability to modulate key signaling pathways, particularly the endocannabinoid system, has positioned them as attractive targets for therapeutic intervention in a range of conditions, including pain, inflammation, neurological disorders, and cancer. This technical guide provides a comprehensive overview of the synthesis, biological functions, and associated signaling pathways of key arachidonoyl chloride derivatives, along with detailed experimental protocols for their study.

Core Derivatives and Their Synthesis

Arachidonoyl chloride is a highly reactive compound that readily undergoes nucleophilic acyl substitution, allowing for the facile synthesis of various amide and ester derivatives. The primary classes of derivatives explored in this guide are N-acyl amino acids, 2-arachidonoyl glycerol (B35011) (2-AG), and N-arachidonoyl dopamine (B1211576) (NADA).

Chemical and Physical Properties of Arachidonoyl Chloride

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₁ClO | [1] |

| Molecular Weight | 322.9 g/mol | [1] |

| Appearance | Colorless to light yellow oil | [2] |

| Boiling Point | 410.8 ± 34.0 °C (Predicted) | [2] |

| Density | 0.92 g/mL at 25 °C | [2] |

| Solubility | Soluble in DMF, DMSO, and Ethanol (B145695) | [3] |

| Storage | -80°C for long-term stability | [3] |

Key Arachidonoyl Chloride Derivatives: A Functional Overview

The versatility of arachidonoyl chloride as a synthetic precursor has led to the generation of numerous derivatives with distinct biological activities. This section focuses on three prominent classes: N-Arachidonoyl Amino Acids, 2-Arachidonoyl Glycerol (2-AG), and N-Arachidonoyl Dopamine (NADA).

N-Arachidonoyl Amino Acids

N-arachidonoyl amino acids are a class of endogenous lipid messengers with emerging roles in the central nervous system and peripheral tissues.[4] One of the most studied members of this family is N-arachidonoyl-L-serine (ARA-S).

Biological Functions:

-

Vasodilation: ARA-S induces endothelium-dependent vasodilation, an effect that is not mediated by CB1, CB2, or TRPV1 receptors, suggesting the involvement of a novel receptor target.[5]

-

Neuroprotection: ARA-S has demonstrated neuroprotective properties.[6]

-

Enzyme Inhibition: N-arachidonoyl glycine (B1666218) (NA-Gly) is a notable inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[7]

2-Arachidonoyl Glycerol (2-AG)

2-AG is a primary endogenous ligand for both the CB1 and CB2 cannabinoid receptors and is present at significantly higher levels in the brain than anandamide.[8] It is a full agonist at both receptors, playing a crucial role in retrograde signaling at synapses.[8][9]

Biological Functions:

-

Neuromodulation: As a key endocannabinoid, 2-AG modulates neurotransmitter release, synaptic plasticity, and various cognitive and motor functions.[8]

-

Immune Modulation: Through its action on CB2 receptors, which are predominantly expressed in immune cells, 2-AG plays a role in regulating inflammation and immune responses.

-

Pain and Inflammation: 2-AG is involved in the modulation of pain and inflammatory pathways.

N-Arachidonoyl Dopamine (NADA)

NADA is an endogenous lipid that acts as an agonist at both the CB1 receptor and the transient receptor potential vanilloid 1 (TRPV1) ion channel.[1][2]

Biological Functions:

-

Nociception: NADA is a potent activator of TRPV1, a key receptor involved in pain sensation, suggesting its role in nociception.[1][2]

-

Neuroprotection: NADA exhibits antioxidant and neuroprotective properties.[2]

-

Inflammation: It has been shown to modulate inflammatory responses.[1]

Quantitative Data on Biological Activity

The following tables summarize the binding affinities (Ki) and functional activities (EC₅₀/IC₅₀) of key arachidonoyl derivatives at cannabinoid receptors (CB1 and CB2), TRPV1 channels, and the primary endocannabinoid-degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).

Table 1: Receptor Binding Affinities (Ki) and Functional Activities (EC₅₀)

| Compound | Receptor | Ki (nM) | EC₅₀ (nM) | Reference(s) |

| Anandamide | CB1 | 89 | 31 | [3] |

| CB2 | 371 | 27 | [3] | |

| TRPV1 | ~2000 | - | [10] | |

| 2-Arachidonoyl Glycerol (2-AG) | CB1 | 472 ± 55 | - | |

| CB2 | 1400 ± 172 | - | [11] | |

| N-Arachidonoyl Dopamine (NADA) | CB1 | 250 | ~700 (Ca²⁺ mobilization) | [12][13] |

| CB2 | >10000 | - | [12] | |

| TRPV1 | - | ~50 | [1] | |

| N-Arachidonoyl-L-serine (ARA-S) | CB1 | >10000 | - | [5] |

| CB2 | >30000 | - | [5] | |

| TRPV1 | >30000 | - | [5] |

Table 2: Enzyme Inhibition (IC₅₀)

| Compound | Enzyme | IC₅₀ (µM) | Reference(s) |

| N-Arachidonoyl Glycine | FAAH | 4.9 | [7] |

| MAGL | >100 | [7] | |

| Arachidonoyl Serinol | MAGL | 73 | [7] |

| Noladin Ether | FAAH | 3 | [7] |

| MAGL | 36 | [7] | |

| Arachidonoyl-serotonin | FAAH | 5.6 (RBL-2H3 cells) | [14] |

| JZL184 (MAGL Inhibitor) | MAGL | 0.008 (mouse brain) | [15] |

| FAAH | 4 | [15] | |

| URB597 (FAAH Inhibitor) | FAAH | 0.0046 | [6] |

Signaling Pathways

Arachidonoyl chloride derivatives exert their biological effects by modulating complex signaling networks. The endocannabinoid system is a primary target, but other pathways are also involved.

Endocannabinoid Signaling Pathway

The endocannabinoid system (ECS) is a widespread neuromodulatory system that plays a crucial role in regulating a vast array of physiological processes. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), the endogenous cannabinoids (endocannabinoids) such as 2-AG and anandamide, and the enzymes responsible for their synthesis and degradation.[16]

Caption: Endocannabinoid retrograde signaling at a synapse.

TRPV1 Signaling Pathway

The TRPV1 channel is a non-selective cation channel that is activated by a variety of stimuli, including heat, protons, and endogenous lipids like NADA and anandamide. Activation of TRPV1 leads to an influx of cations, primarily Ca²⁺, which triggers downstream signaling cascades involved in pain and inflammation.

Caption: Activation of the TRPV1 channel by various stimuli.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key arachidonoyl chloride derivatives and for assessing their biological activity.

Synthesis of N-Arachidonoyl-L-Serine (ARA-S)

Materials:

-

Arachidonoyl chloride

-

L-serine methyl ester hydrochloride

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Methanol (B129727) (MeOH)

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Amide Coupling:

-

Dissolve L-serine methyl ester hydrochloride in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (TEA) dropwise to neutralize the hydrochloride salt.

-

In a separate flask, dissolve arachidonoyl chloride in anhydrous DCM.

-

Add the arachidonoyl chloride solution dropwise to the L-serine methyl ester solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-arachidonoyl-L-serine methyl ester.

-

-

Purification of the Methyl Ester:

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

-

Saponification:

-

Dissolve the purified N-arachidonoyl-L-serine methyl ester in a mixture of THF and methanol.

-

Add an aqueous solution of lithium hydroxide (LiOH).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

-

Final Work-up and Purification:

-

Once the saponification is complete, acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting N-arachidonoyl-L-serine can be further purified by chromatography if necessary.

-

Enzymatic Synthesis of 2-Arachidonoyl Glycerol (2-AG)[17][18]

Materials:

-

Glycerol

-

Vinyl benzoate (B1203000)

-

Immobilized Mucor miehei lipase (MML)

-

Tetrahydrofuran (THF), anhydrous

-

Arachidonic acid

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethanol

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Protection of Glycerol:

-

Dissolve glycerol and vinyl benzoate in anhydrous THF.

-

Add immobilized Mucor miehei lipase (MML).

-

Stir the reaction at a controlled temperature (e.g., 40°C) for 24-48 hours.

-

Monitor the formation of 1,3-dibenzoyl glycerol by TLC.

-

After the reaction, filter off the lipase and concentrate the filtrate.

-

Purify the 1,3-dibenzoyl glycerol by silica gel column chromatography.

-

-

Acylation with Arachidonic Acid:

-

Dissolve the purified 1,3-dibenzoyl glycerol, arachidonic acid, and a catalytic amount of DMAP in anhydrous DCM.

-

Add DCC or another suitable coupling agent.

-

Stir the reaction at room temperature overnight.

-

Filter off the dicyclohexylurea byproduct and concentrate the filtrate.

-

Purify the resulting 2-arachidonoyl-1,3-dibenzoyl glycerol by silica gel column chromatography.

-

-

Enzymatic Deprotection:

-

Dissolve the purified 2-arachidonoyl-1,3-dibenzoyl glycerol in a suitable solvent mixture (e.g., THF/ethanol).

-

Add immobilized MML.

-

Stir the reaction at room temperature, monitoring the removal of the benzoyl groups by TLC.

-

Filter off the lipase and concentrate the filtrate to obtain crude 2-AG.

-

-

Purification of 2-AG:

-

Purify the crude 2-AG using a two-stage extraction process. First, use an 85% ethanol aqueous solution and hexane to remove non-polar impurities. Then, use dichloromethane and water to further purify the 2-AG.

-

Chemical Synthesis of N-Arachidonoyl Dopamine (NADA)[19][20][21]

Materials:

-

Arachidonoyl chloride

-

Dopamine hydrochloride

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM), anhydrous

-

Propylphosphonic anhydride (B1165640) (T3P®) or other condensation agent

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Amide Bond Formation (Method 1: Using Arachidonoyl Chloride):

-

Suspend dopamine hydrochloride in anhydrous DCM.

-

Add TEA to neutralize the hydrochloride salt and dissolve the dopamine.

-

In a separate flask, dissolve arachidonoyl chloride in anhydrous DCM.

-

Add the arachidonoyl chloride solution dropwise to the dopamine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

-

Amide Bond Formation (Method 2: Using a Condensation Agent):

-

Dissolve arachidonic acid and dopamine hydrochloride in anhydrous DCM.

-

Add a suitable base (e.g., TEA) to neutralize the hydrochloride.

-

Add a condensation agent such as propylphosphonic anhydride (T3P®).

-

Stir the reaction at room temperature until completion.

-

-

Work-up and Purification:

-

After the reaction is complete (monitored by TLC), wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude NADA by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform).

-

CB1/CB2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of arachidonoyl derivatives for cannabinoid receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors (e.g., from transfected HEK-293 or CHO cells)

-

[³H]-CP55,940 (radioligand)

-

Unlabeled CP55,940 (for non-specific binding)

-

Test compounds (arachidonoyl derivatives)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

-

Wash Buffer (e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4)

-

GF/B glass fiber filters

-

Scintillation cocktail

-

96-well plates

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add binding buffer, [³H]-CP55,940 (at a concentration near its Kd), and cell membrane suspension.

-

Non-specific Binding: Add binding buffer, [³H]-CP55,940, a high concentration of unlabeled CP55,940 (e.g., 10 µM), and cell membrane suspension.

-

Competition Binding: Add binding buffer, [³H]-CP55,940, varying concentrations of the test compound, and cell membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid filtration through GF/B filters using a filtration manifold.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

TRPV1 Activation Assay (Calcium Influx)

This protocol describes a method to assess the activation of TRPV1 channels by measuring intracellular calcium influx using a fluorescent indicator.

Materials:

-

HEK-293 cells stably expressing human TRPV1

-

Fluo-4 AM or Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Test compounds (arachidonoyl derivatives)

-

Capsaicin (positive control)

-

Capsazepine or other TRPV1 antagonist (negative control)

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed the TRPV1-expressing HEK-293 cells into 96-well plates and grow to confluence.

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM or Fura-2 AM with Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Assay Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Use the automated injector to add the test compound or control solutions to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Measure the change in fluorescence intensity upon addition of the compound.

-

Generate dose-response curves for the test compounds and calculate their EC₅₀ values.

-

Conclusion

Arachidonoyl chloride and its derivatives represent a rich and complex family of bioactive lipids with profound implications for human health and disease. Their intricate involvement in the endocannabinoid system and other signaling pathways offers a wealth of opportunities for the development of novel therapeutics. This technical guide provides a foundational understanding of these compounds, from their synthesis to their functional roles, and offers practical experimental protocols to facilitate further research in this exciting and rapidly evolving field. A deeper understanding of the structure-activity relationships and the precise mechanisms of action of these derivatives will be crucial for unlocking their full therapeutic potential.

References

- 1. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]

- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anandamide | CB and TRPV1 Receptor Agonist | Tocris Bioscience [tocris.com]

- 4. mdpi.com [mdpi.com]

- 5. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. realmofcaring.org [realmofcaring.org]

- 9. Physiological roles of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Storage of Arachidonoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Arachidonoyl chloride, the acyl chloride derivative of the essential omega-6 fatty acid arachidonic acid, is a highly reactive chemical intermediate pivotal in the synthesis of a wide range of bioactive molecules, including endocannabinoids and other lipid signaling molecules. Its utility in research and pharmaceutical development is directly linked to its purity and stability. However, its inherent reactivity presents significant challenges in its handling and storage. This guide provides an in-depth overview of the stability and optimal storage conditions for Arachidonoyl chloride, supported by chemical principles, manufacturer recommendations, and methodologies for stability assessment.

Core Concepts: Chemical Reactivity and Stability

Arachidonoyl chloride's high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] This reactivity is the primary driver of its degradation.

Degradation Pathways

The principal degradation pathway for Arachidonoyl chloride is hydrolysis . In the presence of water or moisture, it rapidly hydrolyzes to form arachidonic acid and hydrochloric acid.[2][3] This reaction is often vigorous and exothermic.[4] The presence of four double bonds in the arachidonoyl backbone also makes the molecule susceptible to oxidation , particularly if exposed to air and light over extended periods.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the integrity of Arachidonoyl chloride, stringent storage and handling procedures are imperative.

Storage Conditions

There is some variance in storage temperature recommendations from different suppliers, likely reflecting different formulations or purity grades. However, the consensus points towards low-temperature, anhydrous, and inert conditions.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to -80°C | Minimizes the rate of degradation reactions. The ultra-low temperature of -80°C is recommended for long-term stability, with one supplier suggesting a shelf-life of ≥ 4 years at this temperature.[5] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the polyunsaturated fatty acid chain and displaces moisture. |

| Container | Tightly sealed, glass or PTFE-lined vial | Prevents ingress of moisture and air. Glass and PTFE are inert to the reactive acyl chloride. |

| Light | Protection from light (e.g., amber vial) | Minimizes light-induced oxidation and degradation. |

Handling Procedures

Due to its reactivity and the corrosive nature of its hydrolysis byproduct (HCl), proper personal protective equipment (PPE) and handling techniques are crucial.

-

Work Environment : Handle exclusively in a well-ventilated fume hood.

-

Moisture Control : Use dry solvents and glassware. Syringes and needles should be dried before use. An inert atmosphere should be maintained during handling.

-

Personal Protective Equipment : Wear chemical-resistant gloves, safety goggles, and a lab coat.

Experimental Protocol: Assessing the Stability of Arachidonoyl Chloride

Objective

To determine the degradation of Arachidonoyl chloride over time under defined storage conditions (e.g., temperature, humidity, light exposure).

Principle

Direct analysis of the highly reactive Arachidonoyl chloride is challenging. Therefore, a derivatization step is employed to convert it into a more stable, UV-active compound that can be quantified by HPLC. A common approach involves reaction with a nucleophile like an amine or an alcohol to form a stable amide or ester.[6][7]

Materials and Reagents

-

Arachidonoyl chloride

-

Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Derivatizing agent (e.g., a primary amine like benzylamine (B48309) or a UV-active alcohol)

-

HPLC-grade solvents for the mobile phase

-

HPLC system with a UV detector

-

Controlled environment chambers (for temperature and humidity)

Experimental Workflow

Data Presentation

The quantitative data from the stability study should be summarized in a table for clear comparison.

| Storage Condition | Time Point (Days) | Concentration of Derivative (µg/mL) | % Degradation |

| -80°C (Control) | 0 | 100.0 | 0 |

| 7 | 99.8 | 0.2 | |

| 30 | 99.5 | 0.5 | |

| -20°C | 0 | 100.0 | 0 |

| 7 | 98.2 | 1.8 | |

| 30 | 95.1 | 4.9 | |

| 4°C | 0 | 100.0 | 0 |

| 1 | 85.3 | 14.7 | |

| 7 | 52.6 | 47.4 | |

| 25°C (with moisture) | 0 | 100.0 | 0 |

| 0.1 | 20.5 | 79.5 | |

| 1 | < LOQ | > 99 |

(Note: The data in this table is hypothetical and for illustrative purposes only. LOQ = Limit of Quantitation)

Role in Signaling Pathways: A Synthetic Perspective

Arachidonoyl chloride is not a direct participant in biological signaling pathways. Instead, its primary role in this context is as a synthetic precursor to create tools for studying these pathways. Arachidonic acid, its parent molecule, is a key player in the biosynthesis of eicosanoids and endocannabinoids.

Arachidonic Acid Cascade

Arachidonic acid is released from membrane phospholipids (B1166683) by phospholipase A2 and can be metabolized by three major enzymatic pathways:

-

Cyclooxygenase (COX) pathway : Produces prostaglandins (B1171923) and thromboxanes.

-

Lipoxygenase (LOX) pathway : Produces leukotrienes and lipoxins.

-

Cytochrome P450 (CYP450) pathway : Produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).

Endocannabinoid System

Arachidonoyl chloride is crucial for synthesizing N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (B1664049) (2-AG), the two primary endocannabinoid signaling lipids. These molecules are synthesized "on-demand" and modulate a wide range of physiological processes.

Conclusion

The utility of Arachidonoyl chloride as a synthetic intermediate is undeniable, but its inherent instability necessitates rigorous storage and handling protocols. By understanding its degradation pathways and implementing appropriate preventative measures, researchers can ensure the integrity of this valuable reagent. For critical applications, it is strongly recommended to perform in-house stability studies to validate its quality over time under specific laboratory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. iosrjournals.org [iosrjournals.org]

- 3. nbinno.com [nbinno.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Arachidonoyl Chloride for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of arachidonoyl chloride in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, details experimental protocols for solubility determination, and outlines key safety considerations for handling this reactive compound. Furthermore, it visualizes the metabolic context of arachidonoyl chloride by presenting a diagram of the arachidonic acid signaling pathway.

Introduction

Arachidonoyl chloride (C₂₀H₃₁ClO) is a highly reactive derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid crucial in various physiological processes.[1][2] As a reactive acyl chloride, it serves as a key intermediate in the synthesis of a wide range of bioactive lipids, including endocannabinoids and other signaling molecules. Understanding its solubility in different solvents is paramount for its effective use in synthetic chemistry, biological assays, and the development of novel therapeutics. This guide aims to provide a centralized resource on the solubility characteristics of arachidonoyl chloride, alongside practical experimental guidance.

Quantitative Solubility Data

The solubility of arachidonoyl chloride has been determined in several common organic solvents. The following table summarizes the available quantitative data. It is important to note that for some solvents, only qualitative descriptions are available in the literature.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility of Arachidonoyl Chloride |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 10 mg/mL[1][2] |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 78.13 | 189 | 10 mg/mL[1][2] |

| Ethanol | C₂H₆O | 46.07 | 78.37 | 10 mg/mL[1][2] |

| Acetonitrile | C₂H₃N | 41.05 | 81.6 | Slightly soluble[3][4] |

| Chloroform | CHCl₃ | 119.38 | 61.2 | Slightly soluble[3][4] |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | Slightly soluble[3][4] |

Experimental Protocol for Solubility Determination of Arachidonoyl Chloride

Given the reactive nature of acyl chlorides, determining the solubility of arachidonoyl chloride requires specific handling procedures to ensure accurate results and safety. The following protocol is a recommended guideline.

3.1. Materials and Equipment

-

Arachidonoyl chloride

-

Anhydrous solvents of interest

-

Inert gas (Argon or Nitrogen)

-

Dry glassware (vials, syringes, volumetric flasks)

-

Magnetic stirrer and stir bars

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

3.2. Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of arachidonoyl chloride.

3.3. Detailed Procedure

-

Preparation of Materials: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas to remove any residual moisture. Solvents should be of high purity and anhydrous.

-

Handling of Arachidonoyl Chloride: Due to its reactivity with water, arachidonoyl chloride should be handled under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).

-

Preparation of Saturated Solutions:

-

Add an excess amount of arachidonoyl chloride to a known volume of the anhydrous solvent in a dry vial. The excess is crucial to ensure a saturated solution is formed.

-

Seal the vial under an inert atmosphere.

-

-

Equilibration:

-

Place the vial on a magnetic stirrer and agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

To separate the undissolved arachidonoyl chloride, centrifuge the saturated solution at a high speed.

-

Carefully collect a known volume of the clear supernatant using a dry, airtight syringe.

-

-

Sample Preparation for Analysis:

-

Immediately quench the reactive arachidonoyl chloride in the supernatant by adding it to a known volume of a suitable solvent (e.g., methanol) to form a stable derivative (methyl arachidonate). This step is critical to prevent degradation before analysis.

-